molecular formula C25H36O4 B015086 Actinopyrone A CAS No. 88378-59-0

Actinopyrone A

Cat. No. B015086
CAS RN: 88378-59-0
M. Wt: 400.5 g/mol
InChI Key: PFVSUJLJFXJPMF-CBXUJFJJSA-N
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Description

Synthesis Analysis

The first total synthesis of Actinopyrone A was achieved through methods involving remote stereoinduction, Kocienski olefination, Horner–Wadsworth–Emmons olefination, and reductive de-conjugation of the vinylpyrone. A concise method for O-methylation to obtain the γ-pyrone was also established, demonstrating the compound's complex synthesis pathway and the innovative approaches to its assembly (Hosokawa et al., 2006). Further synthesis efforts have confirmed the absolute stereochemistry of Actinopyrone A, providing insights into its molecular structure and laying the groundwork for synthetic modifications (Hosokawa et al., 2008).

Molecular Structure Analysis

Actinopyrone A's structure has been elucidated through extensive spectroscopic analysis, including NMR and HR-ESI-MS techniques. These analyses have helped correct the absolute configurations of previously reported actinopyrone analogues, contributing to a deeper understanding of the compound's structural features and how they relate to its biological activity (Zhang et al., 2021).

Chemical Reactions and Properties

The actinopyrones, including Actinopyrone A, exhibit various chemical properties that have been explored through their reactions and synthesis pathways. The intricate steps involved in synthesizing Actinopyrone A, such as the use of vinylogous anti-aldol reactions and sulfone coupling, highlight the compound's reactive nature and potential for chemical modification. These reactions not only provide access to Actinopyrone A but also enable the exploration of its chemical behavior under different conditions (Hosokawa et al., 2006).

Physical Properties Analysis

Although specific studies focusing on the detailed physical properties of Actinopyrone A are limited, the methodologies applied in its synthesis and structure elucidation indirectly inform us about its physical characteristics. The compound's solubility, crystallinity, and stability under various conditions are inferred from its isolation and purification processes, which are crucial for understanding its applications and handling in the laboratory setting.

Chemical Properties Analysis

The chemical properties of Actinopyrone A, such as its reactivity with other chemical entities, its stability in different environments, and its potential for derivatization, are essential for exploring its utility as a chemical scaffold and for potential therapeutic applications. The work on Actinopyrone A and its analogues suggests a capacity for engaging in diverse chemical reactions, which could be leveraged for creating new molecules with enhanced biological activities or altered physicochemical properties (Hosokawa et al., 2008).

Scientific Research Applications

  • Biosynthetic Pathway Studies : Actinopyrone A is useful in the study of actinomycete natural products and their biosynthetic pathways through genome mining. This research is vital for understanding the natural synthesis of complex molecules (Gomez-Escribano, Alt, & Bibb, 2016).

  • Applications in Medicinal Chemistry : The compound has versatile ligand properties, finding applications in areas like iron removal, contrast agents in imaging applications, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).

  • Therapeutic and Agricultural Utility : Isolated from endophytic actinobacteria, Actinopyrone A may have potential therapeutic applications, as well as utility in agriculture and environmental sciences (Singh & Dubey, 2018).

  • Antibiotic Properties : Actinopyrone A, along with Actinopyrone C, isolated from marine fungus Penicillium sp., are known as antibiotic compounds with potential applications in medical research (Li, Yao, Zheng, Lin, & Sattler, 2007).

  • Anti-Helicobacter pylori Agent : Actinopyrone A has been identified as an anti-Helicobacter pylori agent, notable for its specific configuration (14R,15R), which may play a role in its activity (Hosokawa, Yokota, Imamura, Suzuki, Kawarasaki, & Tatsuta, 2008).

  • Synthesis and Structural Determination : The compound has been synthesized using remote stereoinduction and other methods, important for structural determination and potential modifications for therapeutic use (Hosokawa, Yokota, Imamura, Suzuki, Kawarasaki, & Tatsuta, 2006).

  • Potential Antitumor Agent : Actinopyrones and related congeners are being bioengineered for their potential as antitumor agents (Zhang, Zhang, Huang, Yuan, Wei, & Ju, 2021).

Safety And Hazards

Actinopyrone A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research has corrected the absolute configurations of previously reported Actinopyrone analogues at C-3, C-9, and C-10 . Notably, one compound displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM . These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .

properties

IUPAC Name

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSUJLJFXJPMF-CBXUJFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinopyrone A

CAS RN

88378-59-0
Record name Actinopyrone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S Hosokawa, K Yokota, K Imamura… - Chemistry–An Asian …, 2008 - Wiley Online Library
… Herein we present the first total synthesis of actinopyrone A, 3 which is … of actinopyrone A (1) was determined to be 14R,15R. We also synthesized the enantiomer of actinopyrone A, …
C Schleissner, M Pérez, A Losada… - Journal of natural …, 2011 - ACS Publications
… Furthermore, when comparing the 1 H and 13 C NMR data of 1 with those of actinopyrone A, a closely related structure, (1) the presence of the same α-methoxy-γ-pyrone ring in both …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
S Hosokawa, K Yokota, K Imamura, Y Suzuki… - Tetrahedron letters, 2006 - Elsevier
… actinopyrone A (1) has been required to be established. Herein, we present the first total synthesis of actinopyrone A … We also synthesized the enantiomer of actinopyrone A showing the …
R Labuda, M Bacher, H Gratzl, M Doppler, A Parich… - Molecules, 2021 - mdpi.com
… The physiologically active substances actinopyrone A, B and C have coronary vasodilating and antimicrobial activities as eg, they inhibit the growth of Helicobacter pylori at a MIC value …
Number of citations: 4 0-www-mdpi-com.brum.beds.ac.uk
K YANO, K YOKOI, J SATO, J OONO… - The Journal of …, 1986 - jstage.jst.go.jp
33 VOL. XXXIX NO. 1 THE JOURNAL OF ANTIBIOTICS and other agar media. Mature spore chains have 10 or more spores in the form of compact spirals (Fig. 1). The spores are 0.5-…
Number of citations: 40 www.jstage.jst.go.jp
K YANO, K YOKOI, J SATO, J OONO… - The Journal of …, 1986 - jstage.jst.go.jp
General UV spectra were recorded on a Hitachi 200-20 spectrometer, IR spectra were measured on a Hitachi 285 infrared spectrometer. NMR spectra were measured on a Jeol FX 90Q …
Number of citations: 44 www.jstage.jst.go.jp
A Actinopyrone - The Journal of Antibiotics, 2013 - nature.com
Aclacinomycin A, N-benzyl- 165 Actinopyrone A 123 Actinorhodin 387 Actinorhodin, diepoxy 295 AFN-1252 571 Albaflavenone 387 Albocycline 303 Allosamizoline 123 N-Allyl-…
Number of citations: 2 0-www-nature-com.brum.beds.ac.uk
K Tatsuta, S Hosokawa - The Chemical Record, 2006 - Wiley Online Library
… Here, we present the first total synthesis of actinopyrone A (… promoted reductive deconjugation to give actinopyrone A (111) in … Thus, the absolute structure of actinopyrone A (111) was …
H Zhang, N Gong, H Zhang, Q Li, J Ma, X Wei… - Organic …, 2022 - ACS Publications
… For instance, Tatsuta and co-workers have produced actinopyrone A by total synthesis. (4) Despite the impressive synthetic efforts directed at the actinopyrones, the biosynthetic …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
K Sujarit, M Mori, K Dobashi, K Shiomi, W Pathom-Aree… - Microorganisms, 2020 - mdpi.com
… [36] found structurally related compounds, MF-EA-705a and b, along with actinopyrone A … These data supported the structure of 9 to be actinopyrone A (9) as is shown in Figure 1 [42]…
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk

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